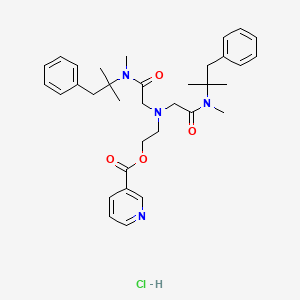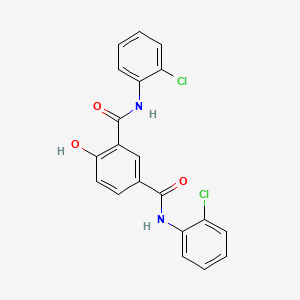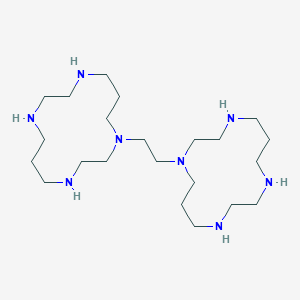
1,4,8,11-Tetraazatetradecane, 1,1'-(1,2-ethanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is notable for its applications in coordination chemistry, where it acts as a ligand to stabilize metal ions in various oxidation states .
準備方法
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or other appropriate methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the metal complexes it forms.
Reduction: Reduction reactions can alter the oxidation state of the metal ions in the complex.
Substitution: The compound can undergo substitution reactions where one or more of its nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are typically metal complexes with varying oxidation states and coordination environments. These complexes are often used in further chemical synthesis or as catalysts in various industrial processes .
科学的研究の応用
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as donor sites, coordinating with the metal ions to form stable chelate complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions .
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane: This compound forms only five-membered chelate rings and does not tend to form planar square complexes.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This derivative is more resistant to oxidative degradation due to the substitution of NH groups with tertiary amines.
Uniqueness
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- is unique in its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various chemical and industrial applications. Its structure allows for the formation of both five- and six-membered chelate rings, providing greater stability and reactivity compared to similar compounds .
特性
CAS番号 |
110078-38-1 |
|---|---|
分子式 |
C22H50N8 |
分子量 |
426.7 g/mol |
IUPAC名 |
1-[2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C22H50N8/c1-5-23-11-13-25-9-3-17-29(19-15-27-7-1)21-22-30-18-4-10-26-14-12-24-6-2-8-28-16-20-30/h23-28H,1-22H2 |
InChIキー |
GVPVISVGQUQSSG-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCCCN(CCNC1)CCN2CCCNCCNCCCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


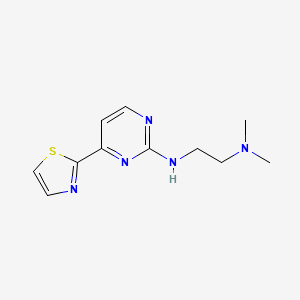
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
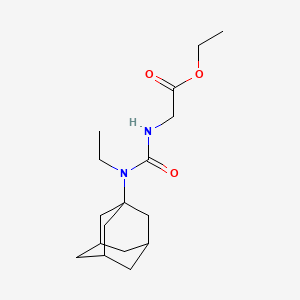
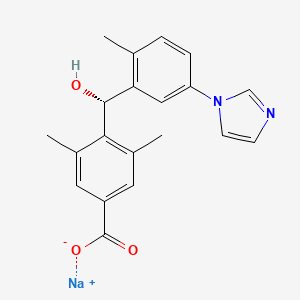
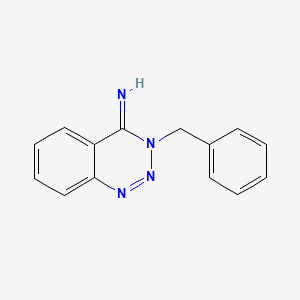
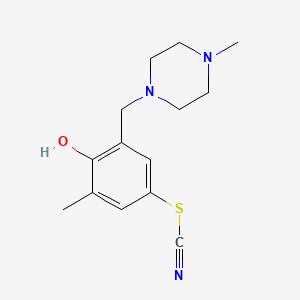
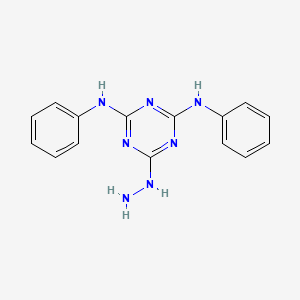
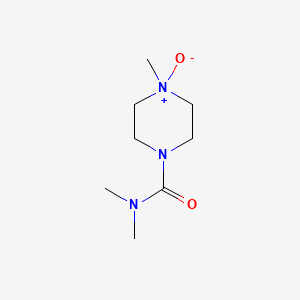
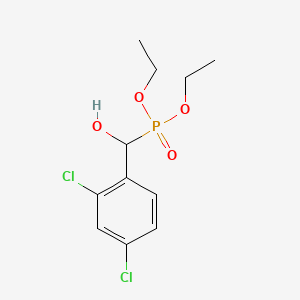
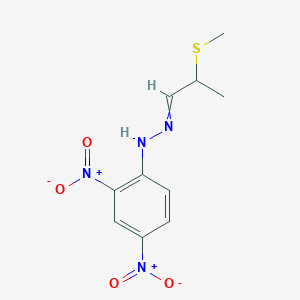
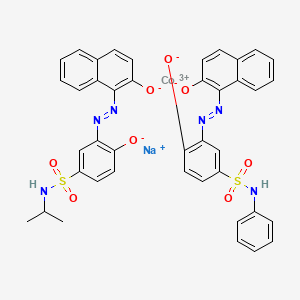
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
